6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
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Overview
Description
6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a chemical compound with the CAS Number: 290353-35-4 . It has a molecular weight of 291.93 . The IUPAC name for this compound is 6,7-dibromopyrrolo[1,2-a]pyrazin-1(2H)-one .
Molecular Structure Analysis
The InChI code for 6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is 1S/C7H4Br2N2O/c8-4-3-5-7(12)10-1-2-11(5)6(4)9/h1-3H,(H,10,12) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a powder with a melting point of 140-142 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include “6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one”, have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . This suggests that they could be used in the development of antiviral drugs.
Antifungal Activity
These compounds have shown antifungal properties . They could be used in the treatment of various fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . This suggests that they could be used in the development of antioxidant drugs.
Antitumor Activity
These compounds have shown antitumor properties . They could be used in the treatment of various types of cancer.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities . This suggests that they could be used in the development of kinase inhibitors.
Fibroblast Growth Factor Receptor Inhibitors
Pyrrolopyrazine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that they could be used in the development of fibroblast growth factor receptor inhibitors, which is an attractive strategy for cancer therapy .
Mechanism of Action
Future Directions
Pyrrolopyrazine derivatives, including 6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, have shown diverse biological activities . Therefore, they are attractive scaffolds for drug discovery research . Future research could focus on understanding the mechanism of action of these compounds and developing new synthetic methods.
properties
IUPAC Name |
6,7-dibromo-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O/c8-4-3-5-7(12)10-1-2-11(5)6(4)9/h1-3H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXLGFDWSCHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=C2Br)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one |
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